molecular formula C5HBrF3LiN2O2 B13495413 lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B13495413
M. Wt: 264.9 g/mol
InChI Key: YZWKYHKCZYUVOI-UHFFFAOYSA-M
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Description

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is an organometallic compound that features a lithium cation coordinated to a brominated and trifluoromethylated imidazole carboxylate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:

    Bromination: The starting material, 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the imidazole ring.

    Lithiation: The brominated product is then treated with a lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to replace the hydrogen atom at the carboxylate position with a lithium cation, forming the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the trifluoromethyl group may be oxidized or reduced.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-1-(trifluoromethyl)-1H-imidazole-2-carboxylate derivative.

Scientific Research Applications

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: It can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the lithium cation.

    Lithium 5-chloro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C5HBrF3LiN2O2

Molecular Weight

264.9 g/mol

IUPAC Name

lithium;5-bromo-1-(trifluoromethyl)imidazole-2-carboxylate

InChI

InChI=1S/C5H2BrF3N2O2.Li/c6-2-1-10-3(4(12)13)11(2)5(7,8)9;/h1H,(H,12,13);/q;+1/p-1

InChI Key

YZWKYHKCZYUVOI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(N(C(=N1)C(=O)[O-])C(F)(F)F)Br

Origin of Product

United States

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